Spectroscopic Elucidation of 3-Formyl-1-phenylindazole: A Technical Guide
Spectroscopic Elucidation of 3-Formyl-1-phenylindazole: A Technical Guide
Introduction
3-Formyl-1-phenylindazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-formyl-1-phenylindazole, offering a predictive framework for researchers engaged in its synthesis and characterization. By leveraging established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will dissect the anticipated spectral features that collectively serve as a fingerprint for this molecule. This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this important chemical entity.
Molecular Structure of 3-Formyl-1-phenylindazole
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of 3-formyl-1-phenylindazole, featuring a phenyl-substituted indazole core with a formyl group at the 3-position, is depicted below.
Figure 1: Molecular Structure of 3-Formyl-1-phenylindazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3-formyl-1-phenylindazole, both ¹H and ¹³C NMR will provide critical information for structural verification.[1]
¹H NMR Spectroscopy
Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Experimental Protocol:
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Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
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Process the data, including Fourier transformation, phase correction, and baseline correction.
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Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | H attached to formyl C |
| ~8.2 | d | 1H | Indazole H-4 |
| ~7.8 | d | 1H | Indazole H-7 |
| ~7.6-7.4 | m | 6H | Indazole H-5, H-6 and Phenyl H |
| ~7.3 | t | 1H | Phenyl H |
Interpretation: The most downfield signal, a singlet at approximately 10.1 ppm, is characteristic of the aldehydic proton of the formyl group. The aromatic region will display a series of signals corresponding to the protons of the indazole and phenyl rings. The protons on the indazole ring are expected to be distinct from those on the phenyl ring. The specific splitting patterns (doublets, triplets, multiplets) will be dependent on the coupling constants between adjacent protons. More complex splitting patterns may arise due to overlapping signals in the aromatic region.
¹³C NMR Spectroscopy
Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and electronic environment.
Experimental Protocol:
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Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
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Acquire the ¹³C NMR spectrum, typically using a proton-decoupled sequence.
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Longer acquisition times may be necessary due to the low natural abundance of ¹³C.
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Process and reference the spectrum similarly to the ¹H NMR spectrum.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | C=O (formyl) |
| ~145 | Indazole C-3 |
| ~140 | Indazole C-7a |
| ~138 | Phenyl C-1' |
| ~130-120 | Aromatic C-H |
| ~110 | Indazole C-7 |
Interpretation: The carbonyl carbon of the formyl group is expected to be the most downfield signal, appearing around 185 ppm. The remaining signals will be in the aromatic region, corresponding to the carbon atoms of the indazole and phenyl rings. The chemical shifts of the indazole carbons can be predicted based on the substitution pattern.[1] The use of advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can aid in distinguishing between CH, CH₂, and CH₃ groups, although only CH groups and quaternary carbons are present in the aromatic region of this molecule.
Infrared (IR) Spectroscopy
Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies.[2]
Experimental Protocol:
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Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or in a suitable solvent.
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Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Record the spectrum over the range of 4000-400 cm⁻¹.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | C=O stretch (formyl) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1350 | C-N stretch |
| ~750 | Aromatic C-H bend |
Interpretation: The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 1700 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of the aldehyde.[3] The presence of a Fermi doublet, two weaker bands around 2850 and 2750 cm⁻¹, is also a key indicator of an aldehyde C-H bond. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will be observed in the 1600-1480 cm⁻¹ region.
Mass Spectrometry (MS)
Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecular structure through fragmentation patterns.
Experimental Protocol:
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Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
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Acquire the mass spectrum, which plots ion abundance versus m/z.
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For high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the calculation of the molecular formula.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| 222 | [M]⁺ (Molecular Ion) |
| 221 | [M-H]⁺ |
| 194 | [M-CO]⁺ |
| 116 | [Indazole]⁺ |
| 77 | [Phenyl]⁺ |
Interpretation: The molecular ion peak ([M]⁺) for 3-formyl-1-phenylindazole is expected at an m/z of 222, corresponding to its molecular weight. A common fragmentation pathway for aldehydes is the loss of a hydrogen radical, leading to a peak at m/z 221 ([M-H]⁺). Another characteristic fragmentation is the loss of carbon monoxide (CO) from the formyl group, which would result in a fragment at m/z 194. Further fragmentation of the indazole and phenyl rings will lead to other characteristic peaks, such as at m/z 116 and 77.
Figure 2: Plausible Mass Spectrometry Fragmentation Pathway.
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous structural elucidation of 3-formyl-1-phenylindazole. The expected spectroscopic data presented in this guide, derived from the fundamental principles of each technique and comparison with related structures, serves as a reliable roadmap for researchers. The characteristic signals, including the aldehydic proton and carbon in NMR, the strong carbonyl stretch in IR, and the specific fragmentation pattern in MS, collectively confirm the presence of the key functional groups and the overall molecular architecture. This comprehensive spectroscopic analysis is an indispensable component of the quality control and characterization workflow for this and other novel chemical entities.
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